Methyl [3,4'-bipyridine]-5-carboxylate
Overview
Description
Methyl [3,4’-bipyridine]-5-carboxylate: is a derivative of bipyridine, a class of compounds known for their versatile applications in various fields such as coordination chemistry, catalysis, and materials science . This compound features a bipyridine core with a methyl ester functional group at the 5-position, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3,4’-bipyridine]-5-carboxylate typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.
Stille Coupling: Similar to Suzuki coupling, this method uses an organotin compound instead of a boronic acid.
Negishi Coupling: This method employs an organozinc compound and a halogenated pyridine.
Ullmann Coupling: This method involves the homocoupling of halogenated pyridines using copper as a catalyst.
Industrial Production Methods
Industrial production of Methyl [3,4’-bipyridine]-5-carboxylate often relies on scalable methods such as Suzuki and Stille couplings due to their high yields and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl [3,4’-bipyridine]-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium salts, which are useful in electrochemical applications.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methyl ester group can be substituted with other functional groups, such as amides or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium or copper and can be carried out under mild conditions.
Major Products
The major products formed from these reactions include bipyridinium salts, amine derivatives, and various substituted bipyridine compounds .
Scientific Research Applications
Methyl [3,4’-bipyridine]-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl [3,4’-bipyridine]-5-carboxylate involves its interaction with various molecular targets:
Coordination Chemistry: The bipyridine core coordinates with metal ions, forming stable complexes that are useful in catalysis and materials science.
Biological Pathways: In biological systems, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Methyl [3,4’-bipyridine]-5-carboxylate can be compared with other bipyridine derivatives:
2,2’-Bipyridine: Known for its strong coordination with metal ions, making it a popular ligand in coordination chemistry.
4,4’-Bipyridine: Used in the synthesis of viologens, which have excellent electrochemical properties.
3,3’-Bipyridine: Less commonly used but still valuable in specific catalytic applications.
The uniqueness of Methyl [3,4’-bipyridine]-5-carboxylate lies in its functional group at the 5-position, which allows for further derivatization and application in various fields .
Properties
IUPAC Name |
methyl 5-pyridin-4-ylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)11-6-10(7-14-8-11)9-2-4-13-5-3-9/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBCCCTUSBZGHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80554859 | |
Record name | Methyl [3,4'-bipyridine]-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80554859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113893-01-9 | |
Record name | Methyl [3,4'-bipyridine]-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80554859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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